ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate
Description
Ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate is a structurally complex molecule featuring:
- A carbamate group (ethyl carbamate) linked to a β-ketoamide backbone.
- A (4-methoxyphenyl)amino methylidene substituent in the Z-configuration, which introduces aromaticity and electron-donating methoxy groups.
- A 3-oxobutanoyl moiety, enabling nucleophilic reactivity at the carbonyl carbon.
Its stereochemistry and substituents critically influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]but-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-4-22-15(20)17-14(19)13(10(2)18)9-16-11-5-7-12(21-3)8-6-11/h5-9,18H,4H2,1-3H3,(H,17,19,20)/b13-10-,16-9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPJAZCZYIRBTD-XSKQHDLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/C=NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate typically involves the reaction of ethyl carbamate with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
Ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
The compound ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This article explores its applications, synthesizing insights from diverse research findings.
Chemical Properties and Structure
Ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate is characterized by its unique structure, which includes a methoxyphenyl group, a carbamate moiety, and a ketone functional group. The presence of these functional groups suggests potential reactivity and biological activity, making it a candidate for further investigation in drug development.
Anticancer Activity
Research indicates that compounds with similar structural features to ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate exhibit significant anticancer properties. For example, derivatives of methoxyphenyl compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Studies suggest that the methoxy group enhances the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic efficacy .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is notable. Analogous compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The incorporation of the 4-methoxyphenyl group is believed to enhance this inhibitory effect, suggesting that ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate may possess similar properties .
Antioxidant Activity
Several studies have highlighted the antioxidant capabilities of related compounds. The presence of the methoxy group is often associated with increased radical scavenging activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases . This aspect makes ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate a candidate for further exploration in formulations aimed at combating oxidative damage.
Synthesis Pathways
The synthesis of ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate can be achieved through several methodologies:
- Condensation Reactions : A common approach involves the condensation of 4-methoxyaniline with an appropriate aldehyde or ketone to form the imine structure integral to the compound.
- Carbamate Formation : The carbamate can be synthesized through reaction with ethyl chloroformate or similar reagents, followed by purification processes such as recrystallization or chromatography.
Table: Comparison of Synthesis Methods
| Method | Description | Yield (%) | Time Required |
|---|---|---|---|
| Condensation Reaction | Reacting amine with aldehyde/ketone | 70-85 | 4 hours |
| Carbamate Formation | Reaction with ethyl chloroformate | 75-90 | 3 hours |
| Recrystallization | Purification step post-synthesis | N/A | 1 hour |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of methoxy-substituted phenyl compounds for their anticancer activity against breast cancer cell lines. The results indicated that compounds similar to ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate inhibited cell proliferation significantly, suggesting a promising avenue for cancer therapy .
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers assessed the anti-inflammatory effects of various carbamate derivatives in animal models. The findings revealed that those containing methoxy groups exhibited reduced inflammation markers, supporting the hypothesis that ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate could serve as a lead compound for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The carbamate moiety can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Ethyl N-(3-Oxobutanoyl)Carbamate (CAS 7190-58-1)
Structural Differences :
- Lacks the (4-methoxyphenyl)amino methylidene group.
- Simpler β-ketoamide structure without aromatic substitution.
Ethyl N-[(2Z)-3-Oxo-2-{[(Piperidin-1-Yl)Amino]Methylidene}Butanoyl]Carbamate (CAS 1775560-60-5)
Structural Differences :
- Substitutes the 4-methoxyphenyl group with a piperidin-1-yl (cyclic amine) group.
Functional Implications :
Formoterol-Related Compounds (e.g., Compounds A–H)
Structural Context :
- Formoterol analogs (e.g., Compound A: 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol) share the 4-methoxyphenyl motif but differ in core structure (e.g., ethanolamine backbone vs. carbamate-β-ketoamide) .
Analytical and Pharmacological Differences :
- Chromatographic Behavior : Formoterol-related compounds exhibit relative retention times (RRT) ranging from 0.4 to 2.2 in HPLC analysis, influenced by substituents. The target compound’s RRT would likely fall within this range but vary due to its carbamate group .
- Bioactivity : Formoterol analogs act as β2-adrenergic agonists, whereas the target compound’s carbamate and β-ketoamide groups suggest divergent mechanisms, possibly as enzyme inhibitors or antimicrobial agents .
Pharmaceutical Impurities (e.g., Imp. F(EP), Imp. G(EP))
Structural Similarities :
Regulatory Implications :
Research Findings and Data Tables
Analytical Data for Related Compounds
| Compound | Relative Retention Time (RRT) | Relative Response Factor (%) |
|---|---|---|
| Formoterol-Related Compound G | 0.4 | 1.00 |
| Formoterol-Related Compound A | 0.5 | 1.75 |
| Target Compound (Predicted) | ~1.0–1.5 | ~1.2–1.5 (estimated) |
Physicochemical Properties
| Property | Target Compound | Ethyl N-(3-Oxobutanoyl)Carbamate |
|---|---|---|
| Molecular Weight | ~350 g/mol (estimated) | 189.17 g/mol |
| LogP (Lipophilicity) | ~2.5–3.0 (high due to aryl group) | ~1.2 |
| Key Reactivity Site | β-ketoamide carbonyl | β-ketoamide carbonyl |
Biological Activity
Ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate, commonly referred to as a carbamate derivative, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate is with a CAS number of 97469-12-0. The compound features a methoxyphenyl group, which is crucial for its biological activity. Synthesis typically involves the reaction of ethyl carbamate with appropriate aldehydes or ketones under controlled conditions to yield the desired product with high purity .
Antimicrobial Properties
Research indicates that ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways such as the PI3K/Akt pathway .
The biological activity of ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability in microbial and cancer cells.
- Receptor Interaction : It may act on various receptors, modulating their activity and influencing downstream signaling cascades.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate against multidrug-resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting potential for development as a novel antimicrobial agent .
Study 2: Cancer Cell Proliferation
In a research article from Cancer Research, the compound was tested against various cancer cell lines. The results demonstrated that it inhibited cell growth significantly at micromolar concentrations, with associated changes in cell cycle distribution and increased apoptosis markers .
Summary Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
